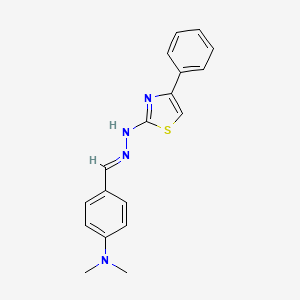

![molecular formula C16H17N3O5S B2513544 Ethyl (4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)carbamate CAS No. 946284-92-0](/img/structure/B2513544.png)

Ethyl (4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

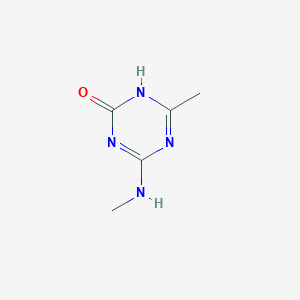

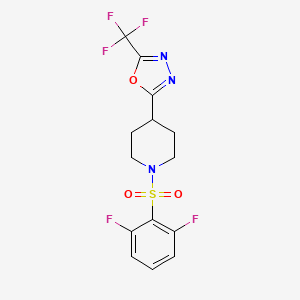

The compound contains several structural components, including a benzo[b][1,4]dioxin ring, an amino group , an ethyl group , and a thiazol-2-yl carbamate group . These components suggest that the compound might have interesting chemical properties and potential applications in fields like medicinal chemistry.

Molecular Structure Analysis

The compound’s structure includes a benzo[b][1,4]dioxin ring, which is a type of aromatic ether. It also has an amino group (-NH2), which can participate in hydrogen bonding and can act as a base .

Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For example, the amino group could undergo reactions like acylation or alkylation. The carbamate group could potentially be hydrolyzed under acidic or basic conditions .

Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its structure. For example, the presence of the benzo[b][1,4]dioxin ring could contribute to its aromaticity and stability. The amino group could influence its solubility in water and its basicity .

Scientific Research Applications

Synthesis and Characterization

The compound is related to various synthetic efforts aimed at creating novel molecules with potential biological activities. Studies have detailed the synthesis and characterization of derivatives involving thiazole, thiazolidine, and other heterocyclic frameworks. For example, research by Hirotsu, Shiba, and Kaneko (1970) explored the synthesis of thiazoline peptides, highlighting the general characteristics and isomerization properties of amino acid residues connected to the thiazoline ring (Hirotsu, Shiba, & Kaneko, 1970). Similarly, work on the photodegradation of urethane model systems by Beachell and Chang (1972) identified various photodegradation products, indicating the compound's reactivity under specific conditions (Beachell & Chang, 1972).

Biological Applications

Several studies have explored the biological applications of related compounds, particularly focusing on antimicrobial and antitumor activities. For instance, Spoorthy et al. (2021) conducted synthesis, characterization, docking studies, and antimicrobial evaluation of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, demonstrating their potential against various microbial strains (Spoorthy, Kumar, Rani, & Ravindranath, 2021). Another study by Gad et al. (2020) discovered new apoptosis-inducing agents for breast cancer based on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, showcasing significant in vitro and in vivo anticancer activity (Gad, Nafie, Eltamany, Hammad, Barakat, & Boraei, 2020).

Environmental and Photocatalytic Studies

Research has also touched on the environmental behavior and photocatalytic profiles of related compounds. Li et al. (2017) studied the environmental behavior of UV filters, including ethyl-4-aminobenzoate, to understand their transformation products and fate in natural waters, providing insights into the compound's environmental impact and degradation pathways (Li, Sang, Chow, Law, Guo, & Leung, 2017).

Safety and Hazards

Future Directions

properties

IUPAC Name |

ethyl N-[4-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O5S/c1-2-22-16(21)19-15-18-11(9-25-15)8-14(20)17-10-3-4-12-13(7-10)24-6-5-23-12/h3-4,7,9H,2,5-6,8H2,1H3,(H,17,20)(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPGLFFQZRSEGQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=NC(=CS1)CC(=O)NC2=CC3=C(C=C2)OCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl (4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

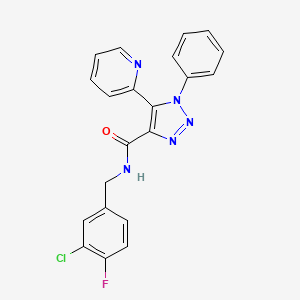

![Ethyl 2-{7-[(ethoxycarbonyl)methyl]-9-methyl-6,8-dioxo-3-phenyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purinyl}acetate](/img/structure/B2513461.png)

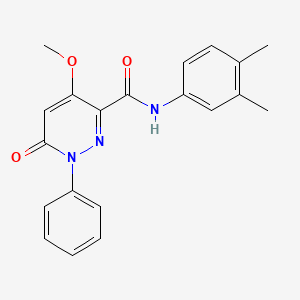

![N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2513463.png)

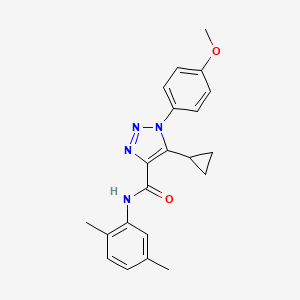

![N-(2-methoxy-5-methylphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2513464.png)

![6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine](/img/structure/B2513477.png)